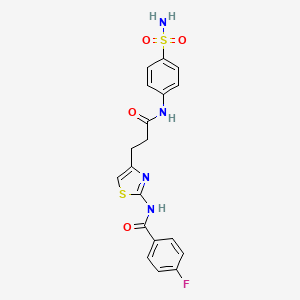

4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[3-oxo-3-(4-sulfamoylanilino)propyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O4S2/c20-13-3-1-12(2-4-13)18(26)24-19-23-15(11-29-19)7-10-17(25)22-14-5-8-16(9-6-14)30(21,27)28/h1-6,8-9,11H,7,10H2,(H,22,25)(H2,21,27,28)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDFAIFPIWKDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioacetamide derivatives with appropriate halides under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as an anticancer agent and antimicrobial agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physical Property Comparison

Key Observations:

Substituent Effects: The target compound and 3d share a thiazole core and sulfamoylphenylamino group but differ in the benzamide substituent (fluoro vs. methoxy). Compared to 4-fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide , the target compound’s 3-oxo propyl linker and sulfamoyl group introduce additional hydrogen-bonding sites, which could improve target affinity but reduce solubility.

Functional Group Impact: The hydrazinyl group in the compound introduces nucleophilic reactivity, which may confer distinct chemical behavior (e.g., susceptibility to oxidation or condensation reactions) compared to the target compound’s stable 3-oxo propyl linker.

Biological Activity

4-Fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide can be described as follows:

- Molecular Formula: CHFNOS

- Molecular Weight: 513.58 g/mol

- CAS Number: 2616726-60-2

This compound features a thiazole ring, a sulfonamide moiety, and a benzamide structure, which are known to contribute to its biological activity.

The biological activity of 4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity: Many sulfonamide derivatives act as inhibitors of carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .

- Modulation of Neurotransmitter Levels: The compound may influence dopaminergic signaling pathways, potentially normalizing neuroplasticity .

- Antitumor Activity: The thiazole and benzamide components are often associated with anticancer properties, affecting cell proliferation and apoptosis pathways.

In Vitro Studies

Several studies have explored the in vitro effects of related sulfonamide compounds on cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-FBS | MCF7 | 12.5 | Apoptosis induction |

| 4-FBS | HeLa | 15.0 | Cell cycle arrest |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In Vivo Studies

Research involving animal models has demonstrated significant findings regarding the behavioral effects of the compound:

- Behavioral Sensitization Studies: In a study involving mice, administration of 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide significantly attenuated nicotine-induced locomotor activity, suggesting a potential role in addiction therapies .

- Adenosine Level Modulation: The compound was shown to lower adenosine levels in the striatum, which may correlate with its effects on neuroplasticity and dopaminergic signaling .

Case Study 1: Antitumor Activity

A recent study investigated the antitumor effects of a related sulfonamide compound in xenograft models. Results indicated that treatment with the compound led to:

- Tumor Size Reduction: A significant decrease in tumor volume was observed compared to control groups.

- Survival Rates: Increased survival rates were noted among treated animals.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers assessed the impact of the compound on behavioral models of addiction. Key findings included:

- Reduction in Relapse Behavior: Mice treated with the compound showed reduced relapse behavior after withdrawal from nicotine.

- Neurochemical Changes: Alterations in neurotransmitter levels were documented post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.